molecular formula C16H9F B159210 1-Fluoropyrene CAS No. 1691-65-2

1-Fluoropyrene

Cat. No. B159210
CAS RN: 1691-65-2
M. Wt: 220.24 g/mol
InChI Key: IJGKLOPKLNXDDS-UHFFFAOYSA-N
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Description

1-Fluoropyrene is a chemical compound with the CAS Number 1691-65-2 . It has a molecular weight of 220.241 and a molecular formula of C16H9F .


Synthesis Analysis

The synthesis of 1-Fluoropyrene involves indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods have been developed for preparing pyrenes with less usual substitution patterns . The methods involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .


Molecular Structure Analysis

The molecular structure of 1-Fluoropyrene consists of a pyrene nucleus, which is a compact polycyclic aromatic unit . It has a molecular formula of C16H9F .


Physical And Chemical Properties Analysis

1-Fluoropyrene has a density of 1.3±0.1 g/cm3, a boiling point of 375.9±11.0 °C at 760 mmHg, and a flash point of 149.8±6.5 °C . The melting point is not available .

Scientific Research Applications

Metabolism in Marine and Terrestrial Species

  • Research Focus : Studies the metabolism of 1-fluoropyrene in marine flatfish and terrestrial isopods, comparing it with unsubstituted pyrene. Uses fluorine to alter metabolic pathways, providing insight into species-specific PAH metabolism (Luthe et al., 2002).

Spectroscopy and Standards

  • Research Focus : Utilizes 1-fluoropyrene in Shpol’skii spectrofluorimetry as an internal standard for analyzing polycyclic aromatic hydrocarbons (PAHs) in environmental samples (Luthe et al., 2002).

Fluorescent Sensing and Discrimination

  • Research Focus : Develops a fluorescent ensemble based on bispyrene fluorophore and surfactant assemblies using 1-fluoropyrene derivatives. This ensemble can differentiate between metalloproteins and nonmetalloproteins in aqueous solutions (Fan et al., 2015).

Environmental Analysis

  • Research Focus : Demonstrates the use of 1-fluoropyrene as a surrogate standard in HPLC analysis of PAHs in environmental samples, specifically surface water and sediment from the Danube River (Nagy et al., 2007).

Hydrocarbon and Fluorocarbon Microdomain Studies

  • Research Focus : Investigates the role of fluorocarbon associative polymers, including those with 1-fluoropyrene, in forming hydrophobic domains in aqueous solutions, relevant for understanding solubilization properties (Szczubiałka et al., 2005).

Biomonitoring of PAH Exposure

  • Research Focus : Explores the use of 1-hydroxypyrene (a metabolite of 1-fluoropyrene) in milk and urine as a bioindicator for PAH exposure in ruminants, contributing to environmental and occupational health research (Chahin et al., 2008).

Study of Lipid Accumulation and Apoptosis

  • Research Focus : Examines the impact of 1-nitropyrene, a related compound to 1-fluoropyrene, on lipid accumulation and apoptosis in Hepa1c1c7 cells. This research has implications in understanding the cellular effects of nitro-PAH exposure (Podechard et al., 2011).

properties

IUPAC Name

1-fluoropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGKLOPKLNXDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168646
Record name Pyrene, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropyrene

CAS RN

1691-65-2
Record name Pyrene, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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